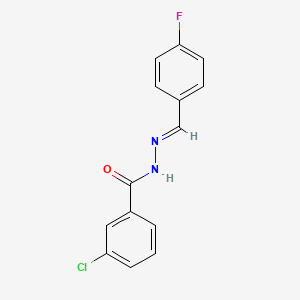

![molecular formula C22H16N4O3 B5567452 2-(2-甲苯基)-3-[(3-硝基苯亚甲基)氨基]-4(3H)-喹唑啉酮](/img/structure/B5567452.png)

2-(2-甲苯基)-3-[(3-硝基苯亚甲基)氨基]-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinazolinones and their derivatives are synthesized through various methods, including the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, which leads to the formation of benzylideneamino-quinazolinones among other compounds (Reddy, Reddy, & Reddy, 1986). Another route involves the metal-free annulation of 2-nitrobenzyl alcohols and tetrahydroisoquinolines, yielding quinazolinones under various functional group tolerances (Ly et al., 2021).

Molecular Structure Analysis

The molecular structure and properties of quinazolinone derivatives have been extensively characterized using spectroscopic and theoretical investigations. For instance, Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a quinazolinone-derived Schiff base have been analyzed, revealing their triclinic crystal system and bidentate ligand coordination (Ashok et al., 2020).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of diverse substituents at specific positions of the quinazolinone nucleus. Double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for instance, enables the synthesis of 2-substituted derivatives in high yields (Smith et al., 1996).

科学研究应用

固相合成方法:Kundu 等人 (2005) 的一项研究讨论了一种合成各种取代的 2-氨基-4(3H)-喹唑啉酮的多功能固相方法。这种方法对于生成具有两点和三点多样性的化合物非常重要,显示出其在创建一系列喹唑啉酮衍生物中的效用 (Kundu 等人,2005).

抗癌活性:Ashok 等人 (2020) 报道了衍生自喹唑啉酮及其金属配合物的席夫碱配体的合成和表征。这些配合物对人癌细胞系表现出显着的体外抗癌活性,突出了喹唑啉酮衍生物在癌症研究中的潜力 (Ashok 等人,2020).

抗分枝杆菌剂:Jian 等人 (2020) 合成了 2-硫代取代的喹唑啉酮衍生物,并将其鉴定为有效的抗结核药。他们的研究强调了特定取代基在抗分枝杆菌活性中的作用,表明喹唑啉酮衍生物在治疗结核病中的重要性 (Jian 等人,2020).

缓蚀剂:Errahmany 等人 (2020) 的一项研究探索了喹唑啉酮衍生物在酸性介质中作为低碳钢缓蚀剂的用途。他们的研究证明了这些化合物在保护金属表面方面的有效性,这对于工业应用至关重要 (Errahmany 等人,2020).

抗菌剂:Patel 和 Patel (2011) 合成了具有抗菌活性的单偶氮喹唑啉酮基活性染料。这项研究突出了这些染料的双重功能,既用于着色,又用于提供抗菌性能 (Patel 和 Patel,2011).

抗炎和镇痛活性:Hunoor 等人 (2011) 合成了喹唑啉酮衍生物的金属配合物并评估了它们的抗炎和镇痛活性。这项研究表明喹唑啉酮衍生物在控制疼痛和炎症方面的潜在治疗应用 (Hunoor 等人,2011).

属性

IUPAC Name |

2-(2-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c1-15-7-2-3-10-18(15)21-24-20-12-5-4-11-19(20)22(27)25(21)23-14-16-8-6-9-17(13-16)26(28)29/h2-14H,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKFMXJGCYRKO-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)